molecular formula C6H14Sn B12648259 Stannane, cyclohexyl- CAS No. 39858-44-1

Stannane, cyclohexyl-

Cat. No.: B12648259
CAS No.: 39858-44-1
M. Wt: 204.89 g/mol
InChI Key: BXIDVZRYCXKZSB-UHFFFAOYSA-N
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Description

"Stannane, cyclohexyl-" refers to organotin compounds featuring a cyclohexyl group bonded to a tin (Sn) atom. These compounds are part of the broader organostannane family, which are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity and stability. A representative example is cyclohexyltrimethylstannane (C₉H₂₀Sn, CAS 3531-48-4), where the tin center is bonded to three methyl groups and one cyclohexyl substituent . The cyclohexyl group imparts steric bulk and lipophilicity, influencing solubility, thermal stability, and reactivity. Computational studies, such as DFT methods (e.g., PBE0-GD3BJ), have been employed to predict their solid-state geometries and solution-state ¹¹⁹Sn NMR chemical shifts, which are critical for understanding their conformers and dynamic behavior .

Properties

CAS No.

39858-44-1

Molecular Formula

C6H14Sn

Molecular Weight

204.89 g/mol

IUPAC Name

cyclohexylstannane

InChI

InChI=1S/C6H11.Sn.3H/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;;;;

InChI Key

BXIDVZRYCXKZSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[SnH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, cyclohexyl- can be synthesized through various methods, including:

    Stannylation Reaction: This involves the reaction of cyclohexyl halides with hexamethyldistannane in the presence of a catalyst.

    Hydrostannation: This method involves the addition of stannane to alkenes or alkynes in the presence of a catalyst.

Industrial Production Methods

Industrial production of stannane, cyclohexyl- often involves large-scale stannylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Stannane, cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

Scientific Research Applications

Stannane, cyclohexyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of stannane, cyclohexyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The tin atom can form bonds with various substrates, facilitating different types of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organostannanes vary significantly based on substituents attached to the tin atom. Below is a comparative analysis of "stannane, cyclohexyl-" derivatives with structurally related organotin compounds:

Table 1: Structural and Functional Comparison of Cyclohexylstannanes and Analogues

Compound Name Molecular Formula Molecular Weight Substituents on Sn Key Properties/Applications References
Cyclohexyltrimethylstannane C₉H₂₀Sn 246.97 g/mol 3 methyl, 1 cyclohexyl High thermal stability; NMR studies
Dicyclohexyl(diphenyl)stannane C₂₄H₃₂Sn 439.23 g/mol 2 cyclohexyl, 2 phenyl Steric hindrance; catalytic intermediates
Tributyl[(methoxymethoxy)methyl]stannane C₁₃H₂₈O₂Sn 339.10 g/mol 3 butyl, 1 (methoxymethoxy)methyl Hydroxymethyl anion equivalent in synthesis
Tributyl-(2,4,5-trichlorophenoxy)stannane C₁₅H₂₃Cl₃OSn 428.45 g/mol 3 butyl, 1 trichlorophenoxy Aquaporin inhibitor; biological activity
Tributyl(1-cyclohexen-1-yloxy)stannane C₁₈H₃₆OSn 387.18 g/mol 3 butyl, 1 cyclohexenyloxy Intermediate in radical coupling reactions

Key Comparative Insights

Steric and Electronic Effects: Cyclohexyltrimethylstannane exhibits moderate steric bulk compared to dicyclohexyl(diphenyl)stannane, which has two bulky cyclohexyl and phenyl groups. The latter’s steric hindrance makes it less reactive in cross-coupling reactions but useful in stabilizing reactive intermediates . Tributyl-substituted stannanes (e.g., tributyl[(methoxymethoxy)methyl]stannane) are more lipophilic, enhancing their solubility in non-polar solvents for applications like hydroxymethyl anion transfer .

Reactivity in Synthesis: Cyclohexylstannanes participate in diastereoselective Kumada couplings of cyclohexyl halides, where the bulky cyclohexyl group on tin controls stereoselectivity by stabilizing specific transition states . Tributyl(1-cyclohexen-1-yloxy)stannane facilitates reverse radical processes in alkyl halide activation, enabling room-temperature Sonogashira couplings .

Biological and Material Applications: Tributyl-(2,4,5-trichlorophenoxy)stannane demonstrates aquaporin inhibitory activity, highlighting the role of electronegative substituents in biological interactions . Cyclohexyltrimethylstannane’s thermal stability (predicted via DFT) makes it suitable for high-temperature applications in polymer modification, though direct evidence in polyurethane films (e.g., cyclohexyl isocyanate derivatives) remains less explored .

Spectroscopic and Computational Analysis :

  • DFT methods (PBE0-GD3BJ and M05-2X) accurately predict ¹¹⁹Sn NMR chemical shifts for hypercoordinated stannanes, aiding in distinguishing conformers in solution. For example, cyclohexyltrimethylstannane’s shifts correlate with its trigonal bipyramidal geometry .

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